molecular formula C19H17ClFN5S B1679805 PRX-08066 CAS No. 866206-54-4

PRX-08066

カタログ番号: B1679805
CAS番号: 866206-54-4
分子量: 401.9 g/mol
InChIキー: IENZFHBNCRQMNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 科学的研究の応用

    • PRX-08066の応用範囲は、複数の分野にわたります:

        肺動脈性肺高血圧症(PAH): 研究では、PAHの治療薬としての可能性に焦点を当てています。動物実験では、ボスエンタンやシルデナフィルなどの確立された薬剤と比較して、PAHの重要な指標を減らし、心拍出量を改善することが示されています。

        抗がん特性: this compoundは、線維芽細胞の活性化を阻害するため、抗がん研究の候補として注目されています[、]。

  • 作用機序

    • PRX-08066の効果は、5-HT2B受容体を介して仲介されます。
    • その作用に関与する分子標的と経路は、まだ調査中です。
  • 類似の化合物との比較

    • This compoundの独自性は、5-HT2B受容体に対する選択性にあります。
    • 類似の化合物には、ノルフェンフルラミン(強力な5-HT2Bアゴニスト)やその他の5-HT受容体アンタゴニストが含まれます。
  • This compoundの詳細な合成方法と独自のプロセスは、商業上の理由から、一般公開されていない可能性があります

    Safety and Hazards

    PRX-08066 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

    将来の方向性

    PRX-08066 is being researched for the treatment of pulmonary arterial hypertension, following the discovery that the potent 5-HT 2B agonist norfenfluramine produces pulmonary arterial hypertension and subsequent heart valve damage . It is also being researched for potential anti-cancer applications, due to its ability to inhibit fibroblast activation .

    生化学分析

    Biochemical Properties

    PRX-08066 interacts with the serotonin 5-HT 2B receptor . It acts as a potent and selective antagonist at this receptor . This interaction plays a crucial role in its biochemical reactions .

    Cellular Effects

    This compound has significant effects on various types of cells and cellular processes. It inhibits 5-HT induced MAPK activation and reduces thymidine incorporation in Chinese hamster ovary cells expressing h5-HT2BR . In KRJ-I cells, this compound also inhibits cell proliferation and basal and isoproterenol-stimulated 5-HT secretion .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it binds to this receptor with high affinity, thereby exerting its effects at the molecular level .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed over time. In a study using the monocrotaline (MCT)-induced PAH rat model, male rats were treated orally twice a day with 50 or 100 mg/kg this compound for 5 weeks . This compound significantly reduced peak PA pressure and right ventricle (RV)/body weight and RV/left ventricle + septum compared with MCT-treated animals .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In the aforementioned study, this compound significantly reduced peak PA pressure at 50 and 100 mg/kg .

    Metabolic Pathways

    Its interaction with the serotonin 5-HT 2B receptor suggests that it may be involved in serotonin-related metabolic pathways .

    Transport and Distribution

    Given its molecular mechanism of action, it is likely that it is transported to cells where the serotonin 5-HT 2B receptor is present .

    Subcellular Localization

    Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to the areas of the cell where this receptor is present .

    準備方法

    • PRX-08066の合成経路と反応条件は、広く文書化されていません。その構造を得るために、特定の化学的工程を経て合成されます。
    • 工業生産方法は、独自の方法ですが、研究室では通常、有機合成技術が用いられます。
  • 化学反応の分析

    • PRX-08066は、酸化、還元、置換など、さまざまな反応を起こします。
    • これらの反応で使用される一般的な試薬と条件は、合成経路に固有です。
    • これらの反応中に生成される主な生成物は、最終化合物に至る中間体です。
  • 類似化合物との比較

    • PRX-08066’s uniqueness lies in its selectivity for the 5-HT2B receptor.
    • Similar compounds include norfenfluramine (a potent 5-HT2B agonist) and other 5-HT receptor antagonists.

    Remember that this compound’s detailed synthesis and proprietary production methods may not be publicly available due to commercial considerations

    特性

    IUPAC Name

    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IENZFHBNCRQMNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17ClFN5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60235710
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    401.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    866206-54-4
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=866206-54-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name PRX-08066 free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PRX-08066 FREE BASE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    The title compound was prepared (392 mg, 41%) from 6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride (655 mg, 2.4 mmol) and 2-fluoro-5-formylbenzonitrile (399 mg, 2.7 mmol) by following the general procedure described for Preparation 11. 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.63 (m, 1H), 7.55 (m, 1H), 7.16 (m, 1H), 7.00 (s, 1H), 4.93 (d, 1H), 4.19 (m, 1H), 3.50 (s, 2H), 2.83 (d, 2H), 2.23 (dt, 2H), 2.10 (d, 2H), 1.59 (m, 2H); MS (ESI) m/z: Calculated for C19H18ClFN5S, 402.1; Observed: 402.2 (M++1).
    Name
    6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
    Quantity
    655 mg
    Type
    reactant
    Reaction Step One
    Quantity
    399 mg
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 2
    Reactant of Route 2
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 3
    Reactant of Route 3
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 4
    Reactant of Route 4
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 5
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 6
    Reactant of Route 6
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Customer
    Q & A

    Q1: What is the primary mechanism of action of PRX-08066?

    A: this compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.

    Q2: What evidence suggests that this compound might be a potential therapeutic for pulmonary arterial hypertension (PAH)?

    A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that this compound significantly attenuated several pathological features of PAH. These include:

    • Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of this compound significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
    • Improved right ventricular function: this compound (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
    • Reduced right ventricular hypertrophy: Treatment with this compound significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
    • Decreased pulmonary vascular remodeling: this compound significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []

    Q3: Has the binding site of this compound to the 5-HT2BR been investigated?

    A: Yes, computational modeling studies have predicted the binding mode of this compound within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of this compound for 5-HT2BR over the closely related 5-HT2A receptor. []

    Q4: Are there other potential applications for this compound besides PAH?

    A: While the research primarily focuses on this compound's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。